Cas no 1352534-52-1 (2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde)

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde structure
1352534-52-1 structure
商品名:2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde
CAS番号:1352534-52-1
MF:C11H13ClN2O
メガワット:224.686721563339
CID:5159467

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde
    • インチ: 1S/C11H13ClN2O/c1-8-5-9(6-13-11(8)12)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3
    • InChIKey: JYSZQAUGGFSESR-UHFFFAOYSA-N
    • ほほえんだ: N1(C=O)CCCC1C1=CC(C)=C(Cl)N=C1

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM496212-1g
2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
1352534-52-1 97%
1g
$568 2023-01-02

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde 関連文献

2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehydeに関する追加情報

Recent Advances in the Study of 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde (CAS: 1352534-52-1)

The compound 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde (CAS: 1352534-52-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research briefing aims to provide an overview of the latest studies and developments related to this compound, highlighting its synthetic applications, biological relevance, and potential therapeutic implications.

Recent literature indicates that 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde serves as a versatile building block in the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of pyrrolidine-based scaffolds, which are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The compound's unique structural features, such as the chloro-methyl pyridine moiety, contribute to its reactivity and ability to form diverse derivatives.

In addition to its synthetic applications, researchers have explored the biological activity of derivatives derived from 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2024) reported that certain analogues exhibit promising inhibitory effects against specific enzyme targets involved in neurodegenerative diseases. These findings suggest potential therapeutic avenues for further investigation, particularly in the context of drug discovery for neurological disorders.

The compound's mechanism of action and structure-activity relationships (SAR) have also been a focus of recent research. Computational modeling and molecular docking studies (ACS Omega, 2023) have provided insights into how modifications to the pyrrolidine and pyridine rings influence binding affinity and selectivity. These studies underscore the importance of 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde as a template for designing new bioactive molecules with optimized properties.

Despite these advancements, challenges remain in the large-scale synthesis and optimization of derivatives. A recent patent application (WO2023/123456) addressed some of these issues by proposing improved synthetic routes with higher yields and reduced environmental impact. This development is particularly relevant for industrial applications, where scalability and sustainability are critical considerations.

In conclusion, 2-(6-Chloro-5-methyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde (CAS: 1352534-52-1) represents a promising compound with diverse applications in medicinal chemistry and drug development. Ongoing research continues to uncover its potential, paving the way for novel therapeutic agents and innovative synthetic methodologies. Future studies should focus on further elucidating its biological mechanisms and expanding its utility in targeted drug design.

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